Superior Drug-Like Profile of 5-Bromo DAPA Scaffold Relative to Rilpivirine in HIV-1 NNRTI Development
Halogenated diarylpyridinamines (DAPAs), specifically those containing the 5-bromopyridine core akin to this compound, demonstrate a markedly superior drug-like profile compared to the clinically approved NNRTI rilpivirine. A direct head-to-head comparison in a lead optimization study reveals that a representative DAPA analog with the 5-bromo motif (compound 8c) exhibits significantly lower resistance fold changes (RFC) against key rilpivirine-resistant HIV-1 mutants (E138K and K101E), as well as substantially improved in vitro metabolic stability [1].
| Evidence Dimension | Resistance Fold Change (RFC) vs. E138K mutant |
|---|---|
| Target Compound Data | RFC: 1.1 (for analog 8c) |
| Comparator Or Baseline | Rilpivirine (RFC: 11.8) |
| Quantified Difference | ~10.7-fold lower RFC |
| Conditions | In vitro antiviral assay using HIV-1 bearing E138K mutation [1] |
Why This Matters
A lower RFC indicates superior resilience against pre-existing drug-resistant viral strains, a critical factor for selecting a next-generation candidate scaffold and minimizing the risk of late-stage attrition in antiviral development.
- [1] Wu, Z. Y., et al. (2014). Optimization of the antiviral potency and lipophilicity of halogenated 2,6-diarylpyridinamines as a novel class of HIV-1 NNRTIs. ChemMedChem, 9(7), 1546-1555. PMID: 24895029 View Source
